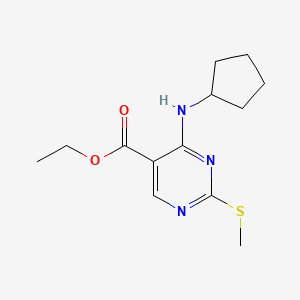

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

描述

Crystallographic Analysis of Pyrimidine Core Configuration

The pyrimidine core of ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate exhibits a planar six-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 3. Crystallographic investigations of related pyrimidine derivatives demonstrate that the ring maintains planarity with typical carbon-nitrogen bond lengths ranging from 1.32 to 1.36 Angstroms and carbon-carbon bond lengths of approximately 1.39 Angstroms. The nitrogen atoms within the pyrimidine ring contribute to the electronic delocalization across the aromatic system, creating a stable planar configuration that serves as the foundation for substituent interactions.

The positioning of the ethyl carboxylate group at the 5-position introduces a slight deviation from perfect planarity due to the sp2 hybridization of the carbonyl carbon and the associated electron-withdrawing effects. Nuclear magnetic resonance spectroscopy studies of analogous pyrimidine-5-carboxylate compounds reveal characteristic chemical shifts that confirm the maintenance of aromatic character despite substituent effects. The carboxylate functionality typically adopts a conformation that minimizes steric hindrance while maximizing electronic stabilization through conjugation with the pyrimidine ring system.

X-ray crystallographic data from similar compounds indicate that the cyclopentylamino substituent at the 4-position adopts a configuration that allows for optimal overlap between the nitrogen lone pair and the pyrimidine π-system. This arrangement facilitates partial double bond character in the carbon-nitrogen bond connecting the cyclopentyl group to the pyrimidine ring, resulting in restricted rotation and defined spatial orientation. The five-membered cyclopentyl ring typically exhibits envelope or half-chair conformations to minimize ring strain while accommodating the geometric requirements of the amino linkage.

属性

IUPAC Name |

ethyl 4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-3-18-12(17)10-8-14-13(19-2)16-11(10)15-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQMHHJSZBXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2CCCC2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429347 | |

| Record name | Ethyl 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211245-62-4 | |

| Record name | Ethyl 4-(cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with biological targets through hydrogen bonding and hydrophobic interactions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate are currently unknown. These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications.

生物活性

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 211245-62-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C13H19N3O2S, is of interest in pharmacological research due to its structural properties that suggest possible interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O2S |

| Molecular Weight | 281.38 g/mol |

| CAS Number | 211245-62-4 |

| Purity | Typically ≥95% |

The biological activity of this compound is hypothesized to stem from its ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules. This mode of action is common among pyrimidine derivatives, which often act as enzyme inhibitors or modulators of signaling pathways .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research exploring the structure-activity relationship (SAR) of pyrimidine derivatives has shown that modifications at the 4-position can enhance inhibitory activity against certain cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cell cycle regulation. A comparative modeling study indicated that certain analogs exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

Case Studies

- Inhibition of CDK9 : A study focused on the inhibition of CDK9 revealed that similar pyrimidine derivatives could effectively reduce kinase activity, which is essential for transcriptional regulation in cancer cells. The findings suggested that this compound might share this inhibitory potential due to its structural similarities .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of related pyrimidines against various bacterial strains. The presence of the methylthio group was noted to enhance the compound's lipophilicity, improving membrane permeability and thus increasing its efficacy against bacterial pathogens .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains largely unexplored. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for evaluating its therapeutic potential. Preliminary data suggest that factors such as pH and temperature may influence its stability and activity .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate, exhibit promising anticancer properties. These compounds can act as inhibitors of specific kinases, such as Raf, which are implicated in cancer cell proliferation. The anti-proliferative effects against tumor cells have been documented, suggesting potential therapeutic applications in oncology .

Antiviral and Antimicrobial Properties

Pyrimidine derivatives have been explored for their antiviral and antimicrobial activities. This compound can serve as a scaffold for synthesizing novel compounds with enhanced efficacy against various pathogens, including bacteria and viruses .

Synthesis of Novel Compounds

Scaffold for New Drug Development

The compound serves as a versatile building block in the synthesis of new pharmaceutical agents. Its ability to undergo various chemical reactions allows researchers to modify its structure to create derivatives with improved biological activity. For instance, modifications can lead to compounds that target specific biological pathways or enhance pharmacokinetic properties .

Pharmacological Research

Mechanism of Action Studies

this compound is utilized in pharmacological studies to elucidate mechanisms of action at the molecular level. Understanding how this compound interacts with biological targets helps in designing more effective drugs with fewer side effects .

Case Studies and Experimental Findings

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Demonstrated inhibition of Raf kinase leading to reduced tumor cell proliferation | Potential use in cancer therapy |

| Antiviral Activity Assessment | Showed effectiveness against specific viral strains | Development of antiviral medications |

| Pharmacokinetic Profiling | Investigated absorption, distribution, metabolism, and excretion (ADME) characteristics | Optimization of drug formulation |

常见问题

Q. What is the standard synthetic route for Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate?

The compound is typically synthesized via nucleophilic substitution of a chloropyrimidine precursor with cyclopentylamine. For example, in a similar synthesis (), ethyl 2-(methylthio)-4-((4aR,8aR)-3-oxooctahydroquinoxalin-1(2H)-yl)pyrimidine-5-carboxylate was prepared by reacting a chloropyrimidine derivative with an amine in DMF using K₂CO₃ as a base at 80°C for 2 hours. Cyclopentylamine can replace the octahydroquinoxaline derivative in this protocol. Purification involves column chromatography (e.g., EtOAc/hexane eluent) to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : For structural confirmation. For example, in , a related compound (ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate) showed distinct signals at δ 8.61 ppm (pyrimidine proton) and δ 2.55 ppm (methylthio group) in CDCl₃ .

- HRMS : To verify molecular weight (e.g., HRMS ESI m/z data in and ) .

- X-ray crystallography : Used in analogs (e.g., ) to resolve stereochemistry and confirm substituent positioning .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a key intermediate for protein kinase inhibitors. highlights that ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives are precursors for pyrimido-pyrimidines, which modulate kinase activity. The cyclopentylamino group may enhance target selectivity by influencing steric and electronic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

- Solvent selection : DMF () or THF () for better amine solubility.

- Catalyst/base choice : K₂CO₃ () or triethylamine () to deprotonate the amine.

- Temperature control : Heating to 80°C () accelerates substitution but may require reflux conditions for sterically hindered amines.

Yields for similar reactions range from 52% () to 70% (), depending on substituent reactivity .

Q. What methodologies resolve discrepancies in spectral data for derivatives?

Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from:

- Rotational isomerism : Common in flexible cyclopentyl groups.

- Solvent effects : Compare CDCl₃ () vs. DMSO-d₆ ().

Advanced solutions: - 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., used single-crystal X-ray to validate structure).

- DFT calculations : Predicts theoretical NMR shifts for validation .

Q. How does the cyclopentylamino group influence biological activity compared to other substituents?

Comparative studies on analogs ( ) suggest:

- Steric effects : Bulky cyclopentyl groups may enhance kinase selectivity by restricting binding pocket access.

- Electronic effects : Electron-donating substituents (e.g., methylamino in ) alter pyrimidine ring electrophilicity.

Biological assays (e.g., kinase inhibition IC₅₀) are required to quantify these effects .

Q. What purification challenges arise during synthesis, and how are they addressed?

Common issues:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。